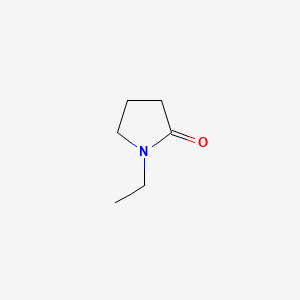

1-Ethylpyrrolidin-2-one

描述

Contextualization within Pyrrolidinone Chemistry

The pyrrolidinone nucleus is a five-membered heterocyclic ring that serves as a foundational structure for a wide array of chemical compounds. researchgate.netbenthamdirect.com This class of compounds, known as lactams, is of substantial interest in medicinal and organic chemistry due to the versatile reactivity and biological relevance of the pyrrolidinone core. researchgate.netresearchgate.net Pyrrolidinone derivatives are found in both natural and synthetic products and are recognized as important intermediates and building blocks for designing new molecules. researchgate.netnih.gov

1-Ethylpyrrolidin-2-one is a prominent member of the N-alkylpyrrolidone family, which also includes the well-studied N-methyl-2-pyrrolidone (NMP). hbm4eu.eu The primary distinction of NEP lies in the N-ethyl substituent, which modifies its physical and chemical properties, such as boiling point, density, and viscosity, when compared to other analogues like N-methyl-2-pyrrolidone or the parent compound, 2-pyrrolidone. researchgate.netwikipedia.org Its unique properties, including a high boiling point and low vapor pressure, make it a subject of comparative studies within the pyrrolidinone class, particularly in applications requiring stable, high-performance solvents. chemicalbook.comgoogle.com

Historical Perspective of this compound Research Trajectories

Research into this compound has evolved from basic synthesis and characterization to a broader exploration of its applications. Early research focused on establishing efficient synthesis methods. One common industrial method involves the condensation reaction of γ-butyrolactone with ethylamine (B1201723) under specific conditions of temperature and pressure. guidechem.com Another approach starts from pyrrolidone itself. guidechem.com

Historically, the primary driver for research into NEP and its related N-alkylpyrrolidones was their efficacy as industrial solvents. google.com They were identified for their utility in processes such as the extraction of hydrocarbons, purification of natural gas, and as a medium for polymerization reactions. pymyj2002.comgoogle.com Over time, as the chemical industry sought safer and more environmentally benign solvents, research trajectories shifted towards evaluating NEP as a substitute for other solvents like N-Methyl-2-pyrrolidone (NMP), which faced increasing regulatory scrutiny. atamanchemicals.comhbm4eu.euciop.pl This shift prompted more detailed investigations into its physical chemistry, including studies on its properties in aqueous solutions and its interactions at interfaces. researchgate.net

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is diverse, with significant activity in materials science, green chemistry, and analytical science. A major trend is the use of NEP as a replacement for NMP in various applications, including coatings, cleaning agents, and in the electronics industry. atamanchemicals.comatamankimya.com This is driven by its similar solvency characteristics combined with a different toxicological profile. atamanchemicals.comgoogle.com

In materials science, NEP is being explored for novel applications. For instance, it has been used to modify coir fiber through a photocuring process and serves as a solvent in the fabrication of lithium-ion battery electrodes. atamanchemicals.compymyj2002.comsigmaaldrich.com Its low freezing point also makes it a suitable solvent for cryogenic reaction conditions. atamankimya.com

Another significant area of current research is in human biomonitoring. As the use of NEP increases, so does the need to understand its metabolic fate. Recent studies have focused on identifying and quantifying its major metabolites, such as 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI), in urine. europa.eunih.govresearchgate.net This research is crucial for assessing human exposure in occupational settings, such as in the automobile varnishing industry. nih.gov

The physicochemical properties of NEP continue to be a subject of academic study. Research on the surface tension of its aqueous solutions and its behavior in binary mixtures provides fundamental data essential for optimizing its use in various formulations and processes. researchgate.net

Significance of this compound in Advanced Chemical Sciences

The significance of this compound in advanced chemical sciences stems from its versatility and favorable combination of properties. chemimpex.com As a highly polar, aprotic solvent, it facilitates a wide range of organic reactions and is an effective medium for dissolving a variety of polymers, resins, and other materials. atamanchemicals.comchemimpex.comgoogle.com

Its role as a chemical intermediate is also of high importance. atamanchemicals.com It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. atamankimya.comnbinno.com For example, derivatives like (S)-(1-ethylpyrrolidin-2-yl)methanamine are used in the synthesis of specific drug compounds. nih.govnajah.edu

In the context of green chemistry, NEP is significant as a viable alternative to more hazardous solvents, contributing to the development of more sustainable industrial processes. google.com Its application extends to specialized areas such as electronics, where it is used in cleaning agents and electrolyte formulations for capacitors, and in the formulation of specialty inks and coatings. pymyj2002.comatamankimya.com The growing demand for NEP in the pharmaceutical and electronics sectors underscores its established and expanding role in advanced chemical applications. openpr.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | nist.govthermofisher.com |

| Molecular Weight | 113.16 g/mol | nist.govchembk.com |

| Appearance | Clear, colorless to pale yellow liquid | atamanchemicals.comsolubilityofthings.comthermofisher.com |

| Density | ~0.992 g/mL at 25 °C | chembk.com |

| Boiling Point | ~212 °C | pymyj2002.com |

| Melting Point | -75.00 °C | solubilityofthings.com |

| Refractive Index | ~1.465 at 20 °C | thermofisher.comchembk.com |

| Solubility | Miscible with water and most organic solvents | atamanchemicals.compymyj2002.com |

Structure

3D Structure

属性

IUPAC Name |

1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPGARUNNKGOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044413 | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2687-91-4 | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic Characterization and Structural Elucidation of 1 Ethylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Ethylpyrrolidin-2-one

NMR spectroscopy provides a detailed map of the atomic arrangement within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies, alongside two-dimensional techniques, are pivotal for a comprehensive structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the different sets of protons in its structure. The ethyl group protons and the protons of the pyrrolidinone ring are clearly distinguishable.

The protons of the ethyl group's methyl (CH₃) moiety typically appear as a triplet, a result of coupling with the adjacent methylene (CH₂) protons. The methylene protons of the ethyl group, in turn, are observed as a quartet due to coupling with the methyl protons.

Within the pyrrolidinone ring, the three sets of methylene protons exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the carbon adjacent to the nitrogen (C5) are shifted downfield compared to the other ring protons due to the inductive effect of the nitrogen atom. The protons on the carbon adjacent to the carbonyl group (C3) are also deshielded.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows the following approximate chemical shifts:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl group) | 1.12 | Triplet | 7.3 |

| CH₂ (pyrrolidinone ring, C4) | 2.03 | Multiplet | |

| CH₂ (pyrrolidinone ring, C3) | 2.36 | Triplet | 8.1 |

| N-CH₂ (ethyl group) | 3.34 | Quartet | 7.3 |

| N-CH₂ (pyrrolidinone ring, C5) | 3.39 | Triplet | 7.0 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon (C=O) of the lactam ring is the most deshielded, appearing at the lowest field in the spectrum. The carbons directly bonded to the nitrogen atom (the methylene carbon of the ethyl group and C5 of the ring) are also significantly deshielded. The methyl carbon of the ethyl group is the most shielded and appears at the highest field.

Based on spectral data from various sources, the approximate ¹³C NMR chemical shifts for this compound are as follows:

| Carbon Assignment | Chemical Shift (ppm) |

| C H₃ (ethyl group) | 12.7 |

| C H₂ (pyrrolidinone ring, C4) | 17.8 |

| C H₂ (pyrrolidinone ring, C3) | 30.8 |

| N-C H₂ (ethyl group) | 38.8 |

| N-C H₂ (pyrrolidinone ring, C5) | 45.2 |

| C =O (carbonyl group) | 174.8 |

2D NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming the structural assignments made from 1D NMR data.

A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between the methyl and methylene protons of the ethyl group, as well as the couplings between the adjacent methylene protons within the pyrrolidinone ring.

Deuterium Labeling for Mechanistic Studies

Deuterium labeling is a powerful tool for investigating reaction mechanisms. In the context of this compound, isotopically labeled analogues, such as this compound-d5, can be synthesized and utilized as tracers in mechanistic studies. By monitoring the fate of the deuterium atoms through techniques like NMR or mass spectrometry, researchers can gain insights into reaction pathways, intermediates, and the kinetics of chemical transformations involving this compound. For instance, deuterium labeling can help to determine which specific C-H bonds are broken or formed during a reaction.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Vibrational Mode Assignments

The IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1680-1700 cm⁻¹.

Other significant vibrational modes include:

C-H stretching vibrations of the methyl and methylene groups, observed in the 2800-3000 cm⁻¹ region.

C-N stretching vibrations of the tertiary amine within the lactam, which are typically found in the 1100-1300 cm⁻¹ range.

CH₂ bending (scissoring and wagging) vibrations from both the ethyl group and the pyrrolidinone ring, appearing in the 1400-1500 cm⁻¹ region.

Ring deformation modes of the five-membered pyrrolidinone ring, which give rise to a series of bands in the fingerprint region of the spectrum.

The Raman spectrum complements the IR data, with the C=O stretch also being a strong and characteristic band. The symmetric C-H stretching and bending modes often produce strong signals in the Raman spectrum.

A detailed assignment of the major vibrational bands is presented in the table below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| ~2970 | C-H asymmetric stretching (CH₃) | IR, Raman |

| ~2930 | C-H asymmetric stretching (CH₂) | IR, Raman |

| ~2870 | C-H symmetric stretching (CH₃, CH₂) | IR, Raman |

| ~1690 | C=O stretching (amide I band) | IR, Raman |

| ~1460 | CH₂ scissoring | IR, Raman |

| ~1430 | CH₃ asymmetric deformation | IR, Raman |

| ~1290 | C-N stretching | IR, Raman |

Mass Spectrometry (MS) of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum serves as a molecular fingerprint. The molecular ion (M⁺•) for this compound, which has a molecular formula of C₆H₁₁NO, appears at an m/z of 113. nist.govnih.gov

The fragmentation of this compound is characteristic of N-substituted lactams. The most abundant fragment ion, which forms the base peak in the spectrum, is observed at m/z 98. nih.gov This fragment likely results from the α-cleavage and loss of a methyl radical (•CH₃) from the ethyl group, followed by a rearrangement. Other significant fragments are observed at m/z 84, 70, and 56, corresponding to various cleavages of the pyrrolidinone ring and the ethyl side chain. nist.govnih.gov Understanding these fragmentation pathways is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating this compound from complex mixtures and for assessing its purity. sltc.orgresearchgate.net In this technique, the volatile compound is first separated from other components in a gas chromatograph based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, which serves as a highly specific detector.

The identity of the compound is confirmed by two key pieces of data: its retention time in the GC column and its mass spectrum. The retention time is a characteristic property under a specific set of GC conditions (e.g., column type, temperature program). nist.gov The subsequent mass spectrum, when compared to a library of known spectra, provides unambiguous identification. nih.gov The NIST database reports a Kovats retention index of 1856 for this compound on a standard polar column, which aids in its identification across different systems. nist.gov

GC-MS methods have been developed and validated for the quantitative determination of this compound in various matrices, such as leather and pesticide formulations. sltc.orgresearchgate.netresearchgate.net These methods demonstrate good linearity, low limits of detection (LOD), and high recovery rates, making GC-MS a reliable tool for both qualitative identification and quantitative purity assessment. sltc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₆H₁₁NO), the calculated monoisotopic mass is 113.084064 Da. nih.gov HRMS analysis can experimentally verify this exact mass, confirming the molecular formula and ruling out other potential structures. This capability is invaluable in the characterization of new derivatives or in metabolic studies where the identity of an unknown compound needs to be established with high confidence.

X-ray Crystallography of this compound Co-crystals and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. However, as this compound is a liquid at room temperature, obtaining a single crystal of the pure compound for analysis is challenging and not commonly reported.

Information about the geometry of the this compound moiety is more accessible through the crystallographic analysis of its derivatives or co-crystals. For example, studies on cathinone derivatives that incorporate a pyrrolidine (B122466) ring reveal detailed structural parameters, such as bond lengths, bond angles, and ring conformation. researchgate.net In such crystal structures, the five-membered ring typically adopts a non-planar, puckered conformation to minimize steric strain. These studies provide a model for the likely solid-state structure of the pyrrolidin-2-one fragment within a larger crystalline lattice. Direct crystallographic data for this compound itself remains a subject for further investigation.

Advanced Spectroscopic Techniques

Beyond standard IR and MS, other advanced spectroscopic techniques are instrumental in the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would show distinct signals for the ethyl group (a triplet and a quartet) and the three methylene (CH₂) groups of the pyrrolidinone ring.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would display signals for the carbonyl carbon, the two carbons of the ethyl group, and the three carbons of the ring, providing a complete map of the carbon skeleton. pharmaffiliates.com

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. For this compound, Raman spectroscopy could be used to study the symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, offering a more complete vibrational analysis.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.orgsaschirality.org This technique is particularly valuable for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.govresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, interact differently with circularly polarized light, resulting in ECD spectra that are mirror images. ull.es

For a chiral molecule like this compound, which possesses a stereocenter at the 5-position of the pyrrolidinone ring, the two enantiomers, (R)-1-Ethylpyrrolidin-2-one and (S)-1-Ethylpyrrolidin-2-one, are expected to exhibit distinct ECD spectra. The spectrum of the R enantiomer will be equal in magnitude but opposite in sign to that of the S enantiomer. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will be ECD silent as the signals from the two enantiomers cancel each other out. nih.gov

The ECD spectrum is characterized by Cotton effects, which are the characteristic peaks and troughs that correspond to the electronic transitions of the molecule's chromophores. egyankosh.ac.in For a lactam like this compound, the n → π* electronic transition of the amide chromophore is expected to give rise to a Cotton effect in the ECD spectrum. rsc.orgnih.gov The sign and magnitude of this Cotton effect are directly related to the stereochemistry of the molecule.

The enantiomeric excess (ee) of a sample of this compound can be determined by measuring its ECD spectrum. wikipedia.org The magnitude of the ECD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.govnih.gov By comparing the ECD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer standard, the enantiomeric excess can be calculated. researchgate.net This relationship allows for a quantitative analysis of the enantiomeric purity. nih.govnih.gov

Specific experimental ECD spectra for the enantiomers of this compound are not readily found in peer-reviewed literature. However, based on the principles of ECD and studies on similar chiral lactams, a hypothetical representation of the expected data can be constructed. It is anticipated that the (R) and (S) enantiomers would exhibit mirror-image ECD spectra, with Cotton effects of opposite signs. The intensity of these effects would be directly proportional to the enantiomeric excess of the sample.

To illustrate the expected outcome of such an analysis, a representative data table is presented below. This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Interactive Data Table: Illustrative ECD Data for this compound Enantiomers

| Enantiomeric Excess (%) | Molar Ellipticity (θ) at λmax (deg·cm2·dmol-1) |

| 100% (S) | -5000 |

| 80% (S) | -4000 |

| 60% (S) | -3000 |

| 40% (S) | -2000 |

| 20% (S) | -1000 |

| 0% (Racemic) | 0 |

| 20% (R) | +1000 |

| 40% (R) | +2000 |

| 60% (R) | +3000 |

| 80% (R) | +4000 |

| 100% (R) | +5000 |

Advanced Applications of 1 Ethylpyrrolidin 2 One in Chemical Research

1-Ethylpyrrolidin-2-one as a Solvent in Organic Synthesis

As a highly polar, aprotic solvent with a high boiling point and excellent thermal stability, this compound is an effective medium for a wide range of organic reactions. pymyj2002.comfuturemarketinsights.com It is completely miscible with water and most common organic solvents, providing a homogenous reaction environment for diverse substrates. google.comatamankimya.com

The use of this compound as a solvent can lead to improved reaction outcomes. In certain chemical transformations, it has been observed to provide desirable catalytic effects that result in better conversions compared to other solvents. google.com The high polarity of the solvent can effectively stabilize charged intermediates and transition states in a reaction pathway. This stabilization lowers the activation energy of the reaction, which can, in turn, lead to an increase in the reaction rate. ajgreenchem.comchemrxiv.org

Furthermore, its ability to selectively solvate certain species can influence the stereoselectivity and chemoselectivity of a reaction. By creating a specific solvation shell around reactants or catalysts, it can direct the approach of reagents, favoring the formation of a desired product isomer. Its excellent solvency for a broad spectrum of polymers and active ingredients makes it a versatile choice for many processes. futuremarketinsights.com

The efficacy of this compound as a reaction medium is rooted in its molecular structure. It is a colorless, low-viscosity liquid characterized as a highly polar, aprotic solvent. google.com Its properties allow it to dissolve a wide variety of compounds, including many polymers and chemical precursors, making it an ideal medium for optimizing reaction conditions. atamankimya.com This broad applicability is crucial for processes like polymerization and the synthesis of high-molecular-weight resins. pymyj2002.com

The solvent's miscibility with both water and other organic solvents offers flexibility in designing reaction systems, allowing for fine-tuning of the medium's polarity and solvation characteristics to meet the specific demands of a chemical synthesis. google.com

N-Methyl-2-pyrrolidone (NMP) is a widely used industrial solvent that has come under regulatory scrutiny. wikipedia.org this compound is frequently utilized as a direct replacement for NMP in numerous applications, including the coatings industry and in cleaning formulations, due to its very similar solvent properties. atamankimya.com This substitution is advantageous as NEP often demonstrates a comparable performance profile while offering an alternative to a more regulated substance. google.com The physical properties of the two solvents are closely matched, facilitating a straightforward transition in many industrial and laboratory processes.

Below is a comparative table of the physical properties of this compound (NEP) and N-Methyl-2-pyrrolidone (NMP).

| Property | This compound (NEP) | N-Methyl-2-pyrrolidone (NMP) |

|---|---|---|

| Molecular Formula | C6H11NO | C5H9NO |

| Molar Mass | 113.16 g/mol | 99.13 g/mol |

| Boiling Point | 212 °C pymyj2002.com | 202 to 204 °C wikipedia.org |

| Melting Point | -75 °C fishersci.com | -24 °C wikipedia.org |

| Density | 0.992 g/mL at 25 °C pymyj2002.com | 1.028 g/cm³ wikipedia.org |

| Flash Point | 91 °C fishersci.com | 91 °C wikipedia.org |

The physical properties of this compound make it a suitable solvent for reactions conducted at very low temperatures. Due to its exceptionally low freezing point of -75 °C (-103 °F), it remains in a liquid state under cryogenic conditions where many other common solvents would solidify. atamankimya.comfishersci.com This characteristic is critical for performing syntheses that require sub-zero temperatures to control reaction kinetics, improve selectivity, or stabilize reactive intermediates.

Catalytic Roles of this compound

Beyond its primary role as a solvent, the structural framework of this compound is relevant in the field of catalysis. While the compound itself is generally used as a solvent or intermediate, its core pyrrolidinone ring serves as a valuable scaffold in the design of more complex organocatalysts. pymyj2002.comnih.gov

The pyrrolidinone ring is a privileged scaffold in asymmetric organocatalysis. Researchers have successfully synthesized and applied bifunctional organocatalysts derived from L-pyroglutamic acid, a molecule that shares the same fundamental 2-oxopyrrolidine ring structure. acs.orgnih.govnih.gov These chiral catalysts have proven effective in promoting a variety of enantioselective transformations.

For example, bifunctional N-Heterocyclic Carbenes (NHCs) derived from L-pyroglutamic acid have been developed and utilized in several key reactions, including:

Aza-benzoin reactions nih.gov

[2+2], [2+3], and [2+4] cycloadditions of ketenes nih.govsci-hub.se

[3+2] and [3+4] annulations of enals nih.gov

Asymmetric direct aldol reactions nih.gov

These studies demonstrate that the pyrrolidinone scaffold can be chemically modified to create sophisticated catalysts that enhance catalytic activity and provide a high degree of stereochemical control. nih.govacs.org The development of these catalysts highlights the importance of the pyrrolidinone framework in modern organic synthesis and its potential for creating novel, efficient catalytic systems.

This compound as a Ligand in Metal-Catalyzed Reactions

While direct and extensive research focusing specifically on this compound as a primary ligand in metal-catalyzed reactions is not widely documented in publicly available literature, the broader class of N-alkylpyrrolidones has demonstrated potential as effective ligands in various catalytic systems. The fundamental structure of these molecules, featuring a polar amide group with lone electron pairs on both the oxygen and nitrogen atoms, allows them to coordinate with metal centers. This coordination can influence the electronic properties and steric environment of the metal catalyst, thereby impacting its activity, selectivity, and stability.

Research into related N-alkylpyrrolidones provides insight into the potential coordinating capabilities of this compound. For instance, N-methyl-2-pyrrolidone (NMP), a closely related compound, has been identified as a candidate bromodomain ligand guidetopharmacology.org. Bromodomains are protein modules that recognize acetylated lysine residues, and the interaction often involves coordination with a metal ion within the protein structure. This suggests that the pyrrolidone ring system has the inherent ability to participate in metal coordination.

In the realm of industrial catalysis, a study on copper-based catalysts for acetylene hydrochlorination found that the choice of N-alkylpyrrolidone ligand significantly impacted catalytic performance. A series of Cu-pyrrolidone/spherical activated carbon (SAC) catalysts were prepared, and it was discovered that the N-methyl-2-pyrrolidone (NMP) ligand was the most effective in enhancing the activity of the catalyst researchgate.net. This highlights the role of the N-alkylpyrrolidone in modulating the catalytic properties of the transition metal.

Furthermore, the pyrrolidine (B122466) backbone is a key structural motif in the design of more complex chiral ligands for asymmetric catalysis. For example, novel chiral PNNP ligands incorporating a pyrrolidine structure have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones researchgate.net. While these are more complex ligands than this compound itself, the inclusion of the pyrrolidone ring points to its utility in creating the necessary coordination environment for stereoselective transformations.

Applications in Materials Science Research

This compound is a versatile compound in materials science, primarily utilized for its excellent solvent properties and its ability to interact with a wide range of polymeric materials. Its applications span from polymer processing to the formulation of advanced coatings and adhesives.

Polymer Science and Engineering

In the field of polymer science and engineering, this compound finds utility in several key areas, including as a plasticizer, a polymerization medium, and a solvent for high-performance resins.

Plasticizers are additives that increase the flexibility and durability of a material. This compound, as part of the N-alkyl-2-pyrrolidone family, has been identified as a component in plasticized polymeric compositions, particularly for polyvinyl chloride (PVC). The incorporation of N-alkyl-2-pyrrolidones can impart flexibility, softness, and extensibility to PVC-based materials google.com. This makes them suitable for applications such as films, siding, and tubing google.com.

| Polymer | Effect of this compound | Potential Applications |

|---|---|---|

| Polyvinyl Chloride (PVC) | Increases flexibility and softness | Films, siding, pipes, tubing |

This compound can serve as a medium for the synthesis of high molecular weight polymers . Its polar aprotic nature makes it a suitable solvent for various monomers and growing polymer chains. Research has demonstrated the use of N-vinyl-2-pyrrolidone (NVP) in a solution of condensation polymers like polyimides, aromatic polyamides, and polyarylates, followed by in-situ polymerization researchgate.net. This process allows for the creation of copolymer structures with modified thermal and solubility properties researchgate.net. The use of a pyrrolidone-based medium can facilitate the formation of uniform polymer solutions and influence the kinetics of the polymerization reaction.

One of the most significant applications of this compound in polymer science is its role as a powerful solvent for a variety of polymeric resins. It is known to dissolve plastics such as polyvinylpyrrolidone (PVP) and polyether sulfone (PES) atamankimya.com.

Polyvinylpyrrolidone (PVP) is a water-soluble polymer with a wide range of applications. The solubility of PVP is attributed to the presence of a highly polar amide group in the pyrrolidone ring and apolar methylene and methine groups nih.gov. This compound, being a polar aprotic solvent, can effectively dissolve PVP, creating solutions for various processing and formulation needs.

Polyether sulfone (PES) is a high-performance thermoplastic known for its thermal stability and chemical resistance. The dissolution of PES is crucial for processes like membrane casting and the formation of composite materials. This compound is among the polar aprotic solvents capable of dissolving PES, facilitating its use in advanced applications.

| Polymer | Solubility in this compound | Key Applications of Polymer Solutions |

|---|---|---|

| Polyvinylpyrrolidone (PVP) | High | Coatings, adhesives, biomedical applications |

| Polyether sulfone (PES) | Good | Membrane fabrication, high-temperature coatings |

Coatings and Adhesives

The excellent solvency of this compound for a broad spectrum of resins, polymers, and pigments makes it a valuable component in the formulation of high-performance coatings and adhesives nbinno.com. It is utilized in various types of coatings, including plastic coatings, water-borne coatings, and electro-insulation coatings atamankimya.com.

In coating formulations, this compound acts as a solvent that can dissolve binders such as acrylics, polyurethanes, and epoxies nbinno.com. This ensures the formation of a homogeneous mixture, which is essential for consistent film formation and color development nbinno.com. Its relatively low volatility contributes to better flow and leveling during application, resulting in smoother and more uniform surfaces nbinno.com.

In the context of adhesives, this compound can be used to dissolve the polymeric components of the adhesive formulation, ensuring good wetting of the substrate and strong adhesion upon curing. It is also used for the removal of adhesive residues, such as in the case of epoxy resin adhesives .

Electrolyte Formulations (e.g., Lithium-Ion Batteries)

This compound (NEP) has been investigated as a functional additive in electrolyte formulations for lithium-ion batteries, particularly for its role in providing overcharge protection. Research indicates that NEP, when added to the electrolyte, helps to prevent the dangerous consequences of overcharging. The mechanism of protection involves an electrochemical oxidation process.

Studies using linear sweep voltammetry have shown that NEP is electrochemically stable up to a certain voltage, beyond which it oxidizes. This oxidation is key to its protective function. When a lithium-ion cell is overcharged, the NEP in the electrolyte oxidizes at the cathode surface. This process leads to the formation of a protective polymeric film on the cathode. This film acts as a barrier, effectively shutting down the charge transfer process and preventing further overcharging and potential thermal runaway. This film-forming mechanism distinguishes NEP from traditional redox shuttle additives, which repeatedly cycle between oxidized and reduced states to dissipate excess charge.

The effectiveness of this overcharge protection has been observed on various cathode materials, including lithium iron phosphate (LFP), lithium nickel manganese cobalt oxide (NMC), and lithium manganese oxide (LMO). Electrochemical quartz crystal microbalance (EQCMB) measurements have confirmed the formation of this protective layer during overcharge conditions.

Table 1: Effect of this compound (NEP) as an Overcharge Protection Additive

| Cathode Material | Protective Mechanism | Observation |

| Lithium Iron Phosphate (LFP) | Polymeric film formation | Effective overcharge protection observed. |

| Lithium Nickel Manganese Cobalt Oxide (NMC) | Polymeric film formation | Effective overcharge protection observed. |

| Lithium Manganese Oxide (LMO) | Polymeric film formation | Effective overcharge protection observed. |

Photoresist Stripper Formulations

This compound is utilized in the formulation of photoresist strippers, which are critical in the manufacturing of microelectronics and semiconductors. As an N-alkyl-2-pyrrolidone, it serves as a highly effective organic solvent capable of removing hardened or cross-linked photoresist layers from substrates without causing damage to the underlying materials, such as semiconductor wafers or metallic circuitry.

These stripper compositions often consist of a blend of an N-alkyl-2-pyrrolidone like NEP, a diol such as 1,2-propanediol, and a hydroxide source, typically a tetraalkylammonium hydroxide (e.g., tetramethylammonium hydroxide). The combination of these components allows the formulation to be effective at elevated temperatures, often between 105°C and 125°C, which is necessary to strip hard-baked photoresists. The low vapor pressure of N-alkyl-2-pyrrolidones makes them suitable for such heated applications. The formulations are designed to be highly effective while remaining compatible with sensitive electronic components.

Table 2: Example of a Photoresist Stripper Formulation Composition

| Component | Function | Typical Weight % |

| N-Alkyl-2-pyrrolidone (e.g., this compound) | Primary Solvent | 70% - 80% |

| 1,2-Propanediol | Co-solvent/Diluent | 20% - 30% |

| Tetraalkylammonium Hydroxide | Stripping Agent | Amount sufficient to achieve 0.12 to 0.20 N |

Pigment Dispersion

This compound serves as an effective solvent and dispersant in the production of high-performance coatings, inks, and pigment concentrates. atamanchemicals.com Its utility in this area stems from its strong solvency power for a wide range of resins, polymers, and pigments. nbinno.com As a polar aprotic solvent, NEP can effectively dissolve common binders like acrylics, polyurethanes, and epoxies, ensuring the creation of smooth, homogeneous mixtures. nbinno.com

The primary function of NEP in pigment dispersion is to facilitate the breakdown of pigment agglomerates into finer, more stable particles and to ensure these particles are uniformly distributed throughout the formulation. nbinno.com This process, known as wetting out, is crucial for achieving consistent color development, high gloss, and optimal film integrity in the final product. google.com The use of NEP helps to create stable, highly concentrated pigment dispersions that can be easily incorporated into various coating and ink systems. nbinno.comgoogle.com Its relatively low volatility also contributes to better flow and leveling during application, resulting in smoother, defect-free surfaces. nbinno.com

Table 3: Properties of this compound Supporting Pigment Dispersion

| Property | Benefit in Pigment Dispersion |

| High Polarity / Strong Solvency | Dissolves a wide array of pigments and polymer binders. nbinno.com |

| Low Volatility | Improves flow and leveling of coatings; allows for better film formation. nbinno.com |

| Miscibility with other solvents | Offers flexibility in formulating inks and coatings. google.com |

| Wetting Ability | Facilitates the breakdown of pigment agglomerates for uniform dispersion. google.com |

Biomedical and Pharmaceutical Research Applications

Drug Delivery Systems and Transdermal Absorption Enhancement

This compound and related N-alkyl-2-pyrrolidones are recognized for their role as penetration enhancers in transdermal drug delivery systems. sigmaaldrich.com The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. Pyrrolidone derivatives are capable of reversibly increasing the permeability of this layer, thereby enhancing the transport of active pharmaceutical ingredients (APIs) through the skin and into the systemic circulation.

The mechanism by which these compounds enhance skin penetration involves increasing the solubility of the drug within the stratum corneum. Studies on various pyrrolidone derivatives have shown that they can significantly increase the flux of different drugs, including both hydrophilic and lipophilic compounds. For instance, research on analogues like 1-hexyl-2-pyrrolidone and 1-lauryl-2-pyrrolidone demonstrated a substantial enhancing effect on the penetration of drugs such as 5-fluorouracil and indomethacin through rat skin in vitro. These enhancers accumulate in the skin, altering the lipid structure of the stratum corneum to facilitate drug passage.

Table 4: Enhancement Effect of Pyrrolidone Derivatives on Drug Penetration (In Vitro)

| Drug | Enhancer (Analogue) | Observation |

| 5-Fluorouracil | 1-Hexyl-2-pyrrolidone | Significant enhancement in skin penetration. |

| Indomethacin | 1-Hexyl-2-pyrrolidone | Significant enhancement in skin penetration. |

| 5-Fluorouracil | 1-Lauryl-2-pyrrolidone | Greatly enhanced penetration. |

| Indomethacin | 1-Lauryl-2-pyrrolidone | Greatly enhanced penetration. |

| Triamcinolone Acetonide | Pyrrolidone Derivatives | Enhanced penetration observed. |

| Flurbiprofen | Pyrrolidone Derivatives | Enhanced penetration observed. |

Data based on studies of this compound analogues.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The pyrrolidinone ring is a versatile scaffold widely used by medicinal chemists in the synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com this compound and its derivatives serve as important intermediates and building blocks in the creation of various drug candidates. atamanchemicals.com The pyrrolidinone structure is a key component in a class of nootropic drugs known as racetams.

For example, the synthesis of Piracetam (2-oxo-1-pyrrolidine acetamide), a well-known nootropic agent, starts from the closely related compound 2-pyrrolidinone (B116388). chemicalbook.comresearchgate.net In this synthesis, the nitrogen atom of the pyrrolidinone ring is alkylated. chemicalbook.com This process highlights the utility of the pyrrolidinone core as a foundational structure that can be chemically modified to produce pharmaceutically active molecules. The reactivity of the lactam nitrogen allows for the attachment of various functional groups, leading to the development of a diverse range of APIs. The use of such intermediates is crucial in the multi-step chemical reactions required to produce pure and effective APIs for the pharmaceutical industry. nih.gov

Table 5: Role of the Pyrrolidinone Ring in API Synthesis

| Starting Material (Analogue) | Reaction Step | Product | Therapeutic Class |

| 2-Pyrrolidinone | 1. Formation of sodium salt2. Condensation with ethyl chloroacetate3. Amination with ammonia | Piracetam | Nootropic |

Exploration of Biological Activities and Therapeutic Potential of Analogues

The pyrrolidinone scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. Research into analogues and derivatives of pyrrolidinone has revealed significant therapeutic potential across various disease areas. These compounds have been investigated for a broad spectrum of pharmacological activities.

The versatility of the pyrrolidinone ring allows for diverse substitutions, leading to compounds with activities such as anticancer, antiviral, anti-inflammatory, and antitubercular effects. For example, specific 2-pyrrolidinone derivatives have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting the lipoxygenase (LOX) enzyme. nih.gov The five-membered ring structure is considered a valuable template for designing novel bioactive agents because it allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The continued exploration of pyrrolidinone analogues remains an active area of research for the discovery of new therapeutic agents.

Table 6: Reported Biological Activities of Pyrrolidinone Analogues

| Activity Investigated | Therapeutic Area | Reference |

| Anti-inflammatory | Inflammation, Pain | nih.gov |

| Anticancer | Oncology | |

| Antiviral | Infectious Diseases | |

| Antitubercular | Infectious Diseases | |

| Anticonvulsant | Neurology | |

| Antibacterial | Infectious Diseases |

Ligand-Receptor Interactions and Enzyme Modulation

While direct research on this compound as a primary ligand in receptor interactions or as an enzyme modulator is not extensively documented in publicly available literature, the core pyrrolidone structure is a key component in various biologically active molecules. The pyrrolidone scaffold is present in compounds designed to interact with specific biological targets. For instance, novel derivatives based on the pyrrolidone structure have been synthesized and evaluated as potent ligands for the 5-HT(3) receptor. nih.gov In other research, pyrrolidine-2,3-dione derivatives have been synthesized and shown to inhibit enzymes like nitric oxide synthase (iNOS), playing a role in anti-inflammatory responses. beilstein-journals.org Similarly, certain enone-based derivatives have been developed to modulate pathways involving enzymes such as c-Jun N-terminal kinase (JNK) and Akt, thereby inhibiting neutrophil-mediated inflammation. nih.gov These examples highlight the versatility of the pyrrolidone chemical family in the design of molecules that can modulate enzyme activity and participate in ligand-receptor binding.

Opioid Receptor Antagonism Studies

There is limited specific research identifying this compound as an opioid receptor antagonist. However, the broader family of compounds containing a pyrrolidine ring has been instrumental in the development of molecules that interact with the opioid system. Opioid receptor antagonists are crucial for blocking the effects of opioids at one or more of their receptors (mu, kappa, delta). mdpi.com For example, a potent and selective κ (kappa) opioid antagonist, 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, incorporates a pyrrolidine ring as part of its sulfonyl moiety. nih.gov This compound, PF-4455242, was developed through strategies aimed at optimizing potency and selectivity for the κ opioid receptor. nih.gov The presence of the pyrrolidine structure in such potent antagonists underscores its importance as a building block in medicinal chemistry for targeting the opioid system, even if this compound itself is not a primary focus of such studies.

Solvent for Pharmaceutical Formulations (e.g., Diclofenac)

Pyrrolidone derivatives are recognized for their utility as solvents in pharmaceutical formulations, particularly for drugs with poor aqueous solubility like diclofenac. While this compound is a solvent, a closely related compound, N-(2-hydroxyethyl)pyrrolidine, has been used to create a salt form of diclofenac, known as diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP). nih.govresearchgate.net This salt formation significantly enhances the solubility of diclofenac in both water and more hydrophobic media like 1-octanol. nih.gov The DHEP salt was found to be more soluble than other forms, including diclofenac sodium (DNa) and diclofenac diethylamine (DDEA), which is critical for the development of effective topical and other formulations. nih.govnih.gov The improved solubility facilitates better dissolution and membrane transport, potentially leading to enhanced bioavailability. nih.gov This application demonstrates the value of the pyrrolidine scaffold in overcoming formulation challenges for poorly soluble active pharmaceutical ingredients.

Table 1: Comparative Solubility of Diclofenac Salts

| Diclofenac Salt Form | Abbreviation | Equilibrium Solubility at 25°C (mM) | Reference |

| Diclofenac N-(2-hydroxyethyl)pyrrolidine | DHEP | 273 | nih.gov |

| Diclofenac Sodium | DNa | 66 | nih.gov |

| Diclofenac Diethylamine | DDEA | 33 | nih.gov |

Analytical Chemistry Applications

In the field of analytical chemistry, this compound is an important compound for monitoring and quality control, necessitating precise and reliable analytical methods for its detection and quantification.

Chromatographic Methods for Quantification and Purity Control

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. These methods are essential for ensuring the purity of the compound when used as a raw material or for detecting its presence as a residue or adjuvant in commercial products.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of this compound (NEP). sltc.orgresearchgate.net This method is suitable for volatile compounds and offers high sensitivity and specificity. GC-based methods have been developed for the simultaneous determination of NEP and its close analog N-methyl-2-pyrrolidone (NMP) in complex matrices such as leather and liquid pesticide formulations. sltc.orgresearchgate.net For purity control, GC can separate this compound from potential impurities, starting materials, or degradation products. The area of the chromatographic peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. gcms.cz The National Institute of Standards and Technology (NIST) maintains reference mass spectral data for this compound, which is crucial for its positive identification in GC-MS analysis. nist.govnist.gov

Table 2: Example GC-MS Method Parameters for this compound (NEP) Analysis

| Parameter | Condition | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sltc.org |

| Matrix | Leather | sltc.org |

| Linear Range | 0.5 - 100 mg L⁻¹ | sltc.org |

| Regression Coefficient (R²) | 0.999 | sltc.org |

| Limit of Detection (LOD) | 0.1 mg/kg | sltc.org |

| Relative Standard Deviation (RSD) | 2.8% (for 10 replications) | sltc.org |

| Mean Recovery | 98.5% - 105.2% | sltc.org |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers rapid, cost-effective, and high-throughput analysis. It is well-suited for the quantification and purity control of pharmaceutical substances. nih.gov While specific HPTLC methods developed exclusively for this compound are not widely published, the technique's principles are applicable. An HPTLC method would involve applying a precise volume of a sample solution of this compound onto a high-performance plate. The plate is then developed in a chamber with a suitable mobile phase, which separates the compound from any impurities. After development, the plate is dried, and the separated bands are visualized under UV light or after treatment with a derivatizing agent. Densitometric scanning of the bands allows for accurate quantification. This technique has been successfully applied to isolate and identify related compounds, such as N-Ethyl-2-pyrrolidinone-substituted flavanols in tea, demonstrating the utility of planar chromatography for this class of compounds. nih.gov

Table 3: Illustrative HPTLC Method for a Small Organic Molecule

| Parameter | Description |

| Stationary Phase | HPTLC aluminum plates precoated with silica gel 60 F₂₅₄ |

| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (7.5:1:0.2, v/v/v) |

| Application Volume | 5 µL |

| Development | Ascending development in a twin-trough chamber to a distance of 80 mm |

| Drying | Air-dried |

| Detection | Densitometric scanning at a specific wavelength (e.g., 230 nm) |

| Quantification | Based on the relationship between peak area and concentration |

Note: This table represents a typical HPTLC method and is provided for illustrative purposes. nih.gov Specific parameters would need to be optimized for this compound.

Monitoring of Environmental and Occupational Exposure

The assessment of human exposure to industrial solvents like this compound (NEP) is crucial in both occupational and environmental health. nih.govresearchgate.net Biomonitoring provides a direct measure of the internal dose of a chemical that an individual has absorbed, integrating exposure from all possible routes, including inhalation and dermal contact. This approach is often preferred over ambient air monitoring, as it reflects the actual systemic exposure. For this compound, the analysis of specific metabolites in biological samples, particularly urine, has been established as a reliable method for quantifying exposure. nih.govresearchgate.net

Biomonitoring of Metabolites (e.g., 5-HNEP, 2-HESI)

Research into the human metabolism of this compound has identified two major urinary metabolites that serve as effective biomarkers of exposure: 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). nih.govresearchgate.netresearchgate.net The quantification of these metabolites allows for the reconstruction of the absorbed dose of the parent compound. nih.govresearchgate.net

A key human metabolism study provided foundational data on the toxicokinetics of these biomarkers. In the study, male volunteers were administered an oral dose of 20.9 mg of this compound, and their urine was collected over a period of four days. nih.gov The analysis, utilizing gas chromatography-mass spectrometry (GC-MS) with isotope dilution, determined the urinary elimination kinetics and metabolic conversion factors. researchgate.net

The findings revealed that after four days, a combined average of 50.7% of the initial dose was recovered in the urine as the two metabolites. nih.gov Specifically, 29.1% of the dose was eliminated as 5-HNEP and 21.6% as 2-HESI. nih.gov

The two metabolites exhibit distinct elimination profiles, which has important implications for their use in biomonitoring. 5-HNEP is considered a short-term biomarker, while 2-HESI serves as a long-term biomarker. nih.govresearchgate.netresearchgate.net

5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP): This metabolite has a relatively short elimination half-life of approximately 7 hours. nih.govresearchgate.net The majority of 5-HNEP excretion occurs within the first 24 hours after exposure. nih.govresearchgate.net Its elimination is largely complete within 72 hours post-dose. nih.gov This makes 5-HNEP an ideal biomarker for assessing recent or acute exposure to this compound.

2-Hydroxy-N-ethylsuccinimide (2-HESI): In contrast, 2-HESI has a significantly longer elimination half-life, estimated to be between 22 and 27 hours. nih.govresearchgate.net The peak excretion of 2-HESI occurs later than that of 5-HNEP, with the largest share being excreted on the second day after exposure. nih.gov Significant amounts of 2-HESI can still be detected in urine 96 hours after the initial exposure. nih.gov This prolonged elimination window makes 2-HESI a suitable biomarker for assessing cumulative exposure over several days. researchgate.net

The differing kinetic properties of these two metabolites allow for a more comprehensive assessment of exposure patterns. By analyzing both 5-HNEP and 2-HESI, it is possible to distinguish between recent and more prolonged exposure scenarios in occupational or environmental settings. nih.govresearchgate.net

Toxicokinetic Parameters of this compound Metabolites

The table below summarizes the key toxicokinetic data from a human metabolism study involving an oral dose of 20.9 mg of this compound. nih.govresearchgate.net

| Parameter | 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) | 2-hydroxy-N-ethylsuccinimide (2-HESI) |

| Percentage of Dose Recovered in Urine (4 days) | 29.1% | 21.6% |

| Elimination Half-Life | ~7 hours | ~22-27 hours |

| Peak Excretion Period | Within 24 hours post-dose | Day 2 post-dose |

| Biomarker Type | Short-term (recent exposure) | Long-term (cumulative exposure) |

Toxicological and Environmental Impact Research Excluding Dosage/administration

Toxicology Studies of 1-Ethylpyrrolidin-2-one

Toxicological assessments of this compound have been conducted to understand its potential hazards to human health. These studies encompass a range of endpoints, from reproductive effects to organ-specific toxicity and genetic damage.

The potential for this compound to adversely affect reproduction has been a key area of investigation. Research has focused on its impact on development, teratogenicity, and fertility. The European Union has classified this compound as a substance that may damage the unborn child (Repr. 1B, H360D).

Studies in animal models have demonstrated that this compound can be embryotoxic and teratogenic, particularly at dose levels that also induce maternal toxicity.

A key study on the developmental toxicity of N-ethyl-2-pyrrolidone (NEP) was conducted in Sprague-Dawley rats. Current time information in Toronto, CA. Pregnant rats were administered NEP by oral gavage from gestational day 6 to 20. Current time information in Toronto, CA. Maternal toxicity, evidenced by reduced body weight gain and food consumption, was noted at the beginning of the treatment period. Current time information in Toronto, CA.

The study revealed a significant increase in the incidence of resorptions at higher doses. Current time information in Toronto, CA. A dose-related decrease in fetal weight was also observed. Current time information in Toronto, CA. Furthermore, a significant increase in the number of malformed fetuses per litter was seen at higher concentrations. Current time information in Toronto, CA. The primary malformations included edema, anal atresia with an absent tail, cardiovascular defects, and fused cervical arches. Current time information in Toronto, CA. Additionally, significant reductions in the ossification of skull bones and sternebrae were recorded, along with an increased incidence of supernumerary ribs at intermediate and higher doses. Current time information in Toronto, CA. These findings indicate that orally administered this compound is both embryotoxic and teratogenic in rats at maternally toxic doses. Current time information in Toronto, CA.

Developmental Toxicity of this compound in Sprague-Dawley Rats

| Endpoint | Observation |

| Maternal Toxicity | Reduction in body weight gain and food consumption. |

| Embryo-Fetal Survival | Significantly increased incidence of resorptions at 500 mg/kg/day, reaching 83% at 750 mg/kg/day. Current time information in Toronto, CA. |

| Fetal Weight | Dose-related decrease, significantly lower than control at 250 mg/kg/day and higher. Current time information in Toronto, CA. |

| Fetal Malformations | Significantly increased incidence of malformed fetuses per litter at 500 and 750 mg/kg/day. Current time information in Toronto, CA. |

| Specific Malformations | Edema, anal atresia with absent tail, cardiovascular defects, fused cervical arches. Current time information in Toronto, CA. |

| Skeletal Effects | Reduced ossification of skull and sternebrae; increased incidence of supernumerary ribs at 250 mg/kg/day and higher. Current time information in Toronto, CA. |

Research into the effects of this compound on fertility suggests potential adverse impacts. The compound is suspected of damaging fertility. In a study involving Wistar rats exposed to this compound via inhalation for 13 weeks, male rats exhibited a decrease in the relative weight of the epididymis and testes.

For the related compound N-methyl-2-pyrrolidone (NMP), studies in male rats have shown that high doses can lead to infertility and significant damage to the seminiferous epithelium in the testes. nih.gov While lower doses of NMP did not significantly affect fertility or spermatogenesis, they did result in lower viability of offspring in the initial days of life. nih.gov

Animal studies have identified the liver and kidneys as potential target organs for the toxicity of this compound. However, detailed public studies specifically characterizing the hepatotoxic and nephrotoxic profiles of this compound are limited. The identification of these organs as targets suggests that exposure could potentially lead to functional or pathological changes, though the specific nature and extent of these effects from available literature are not well-defined.

The irritant and sensitizing properties of this compound have been evaluated, with some conflicting results reported in available literature.

Some animal studies have indicated that this compound does not cause skin irritation or sensitization. However, other sources classify it as a skin and moderate eye irritant. It has been reported to have the potential to cause serious eye damage, with some animal studies demonstrating corrosive injuries to the eyes. In studies with the related compound N-vinyl-2-pyrrolidone, direct application to the eyes of rabbits resulted in irreversible corneal opacity, conjunctival chemosis, and iris lesions. ecetoc.org

Regarding skin sensitization, a study on the related compound N-methyl-2-pyrrolidone in guinea pigs found no evidence of skin sensitization. europa.eu

Assessments of the mutagenic and carcinogenic potential of this compound have been conducted through various testing methods.

Based on available data, this compound is not considered to be genotoxic. Studies on the related compound N-methyl-2-pyrrolidone (NMP) in the Ames Salmonella/microsome assay, which tests for gene mutations, did not show detectable mutagenic activity in several bacterial strains, both with and without metabolic activation. nih.gov Furthermore, in vivo assays for NMP, including a bone marrow chromosome aberration assay and a micronucleus assay, have not shown evidence of genotoxic effects. europa.eu

There are currently no available long-term carcinogenicity studies specifically for this compound. nih.gov For NMP, long-term inhalation studies in rats did not show any life-shortening toxic or carcinogenic effects. nih.gov

Toxicokinetic Characterization and Metabolite Analysis

The study of this compound, also known as N-ethyl-2-pyrrolidone (NEP), in biological systems reveals specific metabolic pathways and elimination kinetics. Research into its toxicokinetics is crucial for understanding its behavior within the human body following exposure. nih.govresearchgate.net Upon entering the body, this compound is metabolized into key byproducts, primarily 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). nih.govresearchgate.netnih.gov The characterization of these metabolites is fundamental for biomonitoring and assessing exposure levels. nih.govresearchgate.net

Animal studies, particularly in rats, have provided additional insights. After oral administration, peak plasma concentrations for the parent compound, this compound, are reached at approximately one hour. researchgate.netnih.gov Its metabolites, 5-HNEP and 2-HESI, reach their peak plasma concentrations later, at around four and eight hours, respectively. researchgate.netnih.gov

Human studies have detailed the urinary elimination of this compound's primary metabolites. Following oral administration, these metabolites are excreted in urine over several days. nih.gov The elimination half-time for 5-HNEP is estimated to be approximately 7 hours, while 2-HESI has a significantly longer elimination half-time of about 22 to 27 hours. nih.gov

The excretion timeline differs notably between the two metabolites. The majority of 5-HNEP is excreted within the first 24 hours after exposure. nih.gov In contrast, the largest portion of 2-HESI is eliminated on the second day post-exposure. nih.gov The elimination of 5-HNEP is largely complete within 72 hours, whereas significant amounts of 2-HESI can still be detected in urine after 96 hours. nih.gov

| Metabolite | Estimated Elimination Half-Time | Peak Excretion Period | Notes |

|---|---|---|---|

| 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) | ~7 hours | Within 24 hours post-dose | Elimination is mostly finished by 72 hours. |

| 2-hydroxy-N-ethylsuccinimide (2-HESI) | ~22-27 hours | Day 2 post-dose | Significant elimination still occurs after 96 hours. |

Research has quantified the conversion of this compound into its main urinary metabolites. In a human study, after a period of four days, a total of 50.7% of the initial oral dose was recovered in the urine as 5-HNEP and 2-HESI. nih.gov

The metabolic conversion breaks down as follows:

Computational and Theoretical Studies of 1 Ethylpyrrolidin 2 One

Molecular Modeling and Simulation of 1-Ethylpyrrolidin-2-one

Molecular modeling and simulation techniques are employed to investigate the dynamic nature of this compound, from its preferred shapes to its interactions with surrounding molecules. These methods are crucial for rationalizing its macroscopic properties, such as its utility as a solvent.

The structure of this compound is not static; the five-membered pyrrolidinone ring is non-planar and can adopt various conformations, a phenomenon known as pseudorotation. researchgate.net The attached ethyl group further increases the conformational complexity. Computational conformational analysis seeks to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them.

The five-membered ring of the pyrrolidinone core can exist in various "puckered" or "envelope" conformations to minimize steric and torsional strain. Quantum chemical calculations are used to determine the geometry of these conformers and their relative energies. The resulting energy landscape, a multidimensional surface plotting potential energy against conformational coordinates, reveals the most probable shapes the molecule will adopt. The global minimum on this landscape represents the most stable conformation. The presence of multiple low-energy conformers can significantly influence the compound's physical and biological properties. researchgate.net

This compound is a polar aprotic solvent with a high solvency power, a property dictated by its molecular structure and the resulting intermolecular forces. chemicalbook.com Computational studies help to elucidate the nature of these interactions. The molecule possesses a significant dipole moment due to the polar amide group (C=O and N-C bonds), enabling strong dipole-dipole interactions.

Furthermore, the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor. This is crucial for its miscibility with protic solvents like water and its ability to dissolve various compounds. chemicalbook.com Physicochemical investigations into mixtures of N-ethyl-2-pyrrolidone with substances like ethanolamine (B43304) and diethanolamine (B148213) have been conducted to study molecular association. researchgate.net These studies use excess thermodynamic properties (such as excess volume and compressibility) derived from experimental data to infer the strength and nature of intermolecular interactions, which are often driven by hydrogen bonding between the amine hydrogen atoms of ethanolamine and the carbonyl oxygen of NEP. researchgate.net

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, providing a detailed picture of solute-solvent dynamics. In these simulations, the motions of a central molecule (solute) and the surrounding solvent molecules are calculated over time based on a force field that describes the interatomic forces.

While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology has been applied to very similar systems and derivatives. For instance, MD simulations have been used to study the dissolution of drug molecules in N-methyl-2-pyrrolidone (NMP), a close analog of NEP. fhnw.ch Such simulations can reveal how solvent molecules arrange around a solute, the timescale of solvent exchange in the first solvation shell, and how the solute affects the local solvent structure and dynamics. These simulations are instrumental in understanding processes like dissolution and chemical reactions in solution at a molecular level. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are essential in fields like drug discovery and materials science for predicting the behavior of new, unsynthesized molecules.

The pyrrolidin-2-one scaffold is a key component in many pharmacologically active compounds. ua.esfrontiersin.org QSAR studies on series of these derivatives have been performed to identify the key molecular features, or "descriptors," that govern their biological activity.

In a notable QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, researchers used quantum chemical calculations to determine a wide range of molecular descriptors. nih.gov Through statistical analysis, they developed a model that could predict the antiarrhythmic activity based on a small set of these descriptors. The study found that the biological activity was primarily dependent on structural and geometric descriptors rather than physicochemical ones. This indicates that the shape and charge distribution of the molecules are critical for their interaction with the biological target. nih.gov

Key molecular descriptors identified in such studies often fall into several categories:

Electronic Descriptors: Related to the charge distribution, such as dipole moment and electrostatic potential.

Topological/Geometric Descriptors: Describe the size, shape, and connectivity of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanics, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The table below presents examples of molecular descriptors that are typically calculated in QSAR studies of pyrrolidin-2-one derivatives.

| Descriptor Class | Specific Descriptor Example | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |